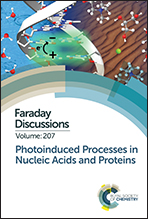Merging models of biomineralisation with concepts of nonclassical crystallisation: is a liquid amorphous precursor involved in the formation of the prismatic layer of the Mediterranean Fan Mussel Pinna nobilis?
Faraday Discussions Pub Date: 2012-08-09 DOI: 10.1039/C2FD20045G
Abstract
The calcitic prisms of Pinna nobilis (Pinnidae, Linnaeus 1758) are shown to be perfect examples of a mesocrystalline material. Based on their ultrastructure and on the occurrence of an amorphous transient precursor during the early stages of prism formation, we provide evidence for the pathway of mesocrystallisation proposed by Seto et al. (2012), which proceeds not by self-organized oriented attachment of crystalline nano-bricks but by aggregation of initially amorphous nanogranules which later transform by epitaxial nucleation to a three-dimensional array of well aligned
Recommended Literature
- [1] Boron-passivated surface Fe(iv) defects in hematite for highly efficient water oxidation†
- [2] Ca2+-doped ultrathin cobalt hydroxyl oxides derived from coordination polymers as efficient electrocatalysts for the oxidation of water†
- [3] Centrifugal fractionation of softwood extracts improves the biorefinery workflow and yields functional emulsifiers†
- [4] Boosting the photovoltaic thermal stability of fullerene bulk heterojunction solar cells through charge transfer interactions†
- [5] Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†
- [6] Behaviors of a proton exchange membrane electrolyzer under water starvation
- [7] Centerband-only-detection-of-exchange 31P nuclear magnetic resonance and phospholipid lateral diffusion: theory, simulation and experiment†
- [8] Challenges and approaches towards upscaling the assembly of hybrid perovskite solar cells
- [9] Calcium concentration of drinking water to improve calcium intake: A simulation study
- [10] Can percolation theory explain the gelation behavior of diblock copolymer worms?†

Journal Name:Faraday Discussions
research_products
-
2-Bromo-3-methylbutyrylbromide
CAS no.: 26464-05-1









